![molecular formula C22H20O9 B10789104 (1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one](/img/structure/B10789104.png)
(1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[43103,8]decan-4-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one typically involves multi-step organic synthesis. Key steps may include:
Formation of the Tricyclic Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Functional Groups: Sequential addition of benzoyl, hydroxyl, and methoxy groups through specific reagents and catalysts.
Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods: Industrial production may involve optimizing the synthetic route for scalability, including:
Batch or Continuous Flow Processes: To enhance yield and efficiency.
Catalyst Selection: Using catalysts that improve reaction rates and selectivity.
Green Chemistry Approaches: Minimizing waste and using environmentally friendly solvents and reagents.
Types of Reactions:
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation Products: Ketones or aldehydes derived from the hydroxyl groups.
Reduction Products: Alcohols derived from the benzoyl group.
Substitution Products: Compounds with new functional groups replacing the methoxy group.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition Studies: Investigating its role as an inhibitor for specific enzymes.
Biochemical Pathways: Studying its interaction with biological molecules.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Therapeutic Agents: Exploring its efficacy as a therapeutic agent for various diseases.
Industry:
Material Science: Application in the development of new materials with specific properties.
Chemical Manufacturing: Use in the production of specialty chemicals.
Mechanism of Action
(1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one: shares similarities with other tricyclic compounds featuring multiple functional groups.
Uniqueness:
Structural Complexity: The specific arrangement of functional groups and the tricyclic core make it unique.
Reactivity: Its ability to undergo diverse chemical reactions distinguishes it from simpler compounds.
Comparison with Similar Compounds
Tricyclic Compounds: Such as tricyclo[4.3.1.03,8]decanes with different substituents.
Polyfunctional Compounds: Featuring multiple hydroxyl, benzoyl, and methoxy groups.
This detailed article provides a comprehensive overview of (1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[43103,8]decan-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H20O9 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |
InChI |
InChI=1S/C22H20O9/c1-29-12-7-14(31-15(23)8-12)17-20(26)9-13-10-21(17,27)22(28,19(25)30-13)18(20)16(24)11-5-3-2-4-6-11/h2-8,13,17-18,26-28H,9-10H2,1H3/t13-,17?,18+,20+,21-,22-/m0/s1 |
InChI Key |
UTKCEZMWSNDCMR-JQBDXDDDSA-N |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)C2[C@@]3(C[C@H]4C[C@]2([C@]([C@@H]3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4CC2(C(C3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


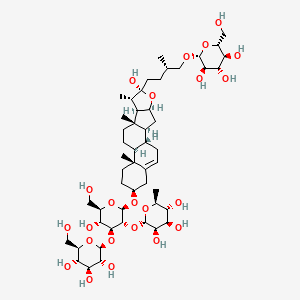
![2-Benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one](/img/structure/B10789035.png)
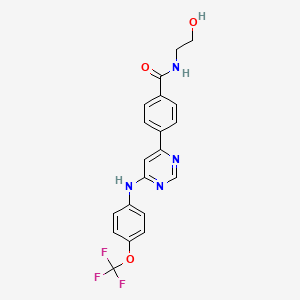
![(1S,2R,5R,7R,10S,11S,14S,16S,19S,20R,23R,25R,28S,29S,32S,34S)-5-ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B10789046.png)
![methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate](/img/structure/B10789054.png)
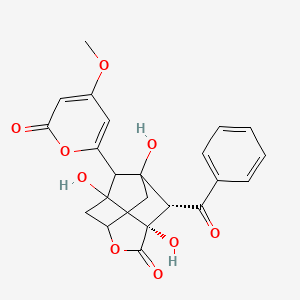
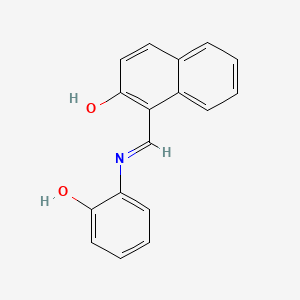
![[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[3-(methylamino)pyrrolidin-1-yl]methanone](/img/structure/B10789078.png)
![(1S,2S,5S,7S,10S,11R,14S,16S,19R,20S,23S,25S,28S,29S,32S,34S)-5-ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B10789089.png)
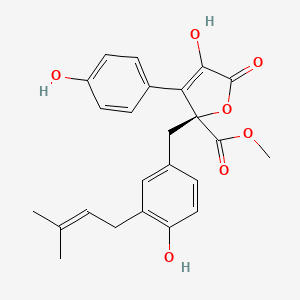
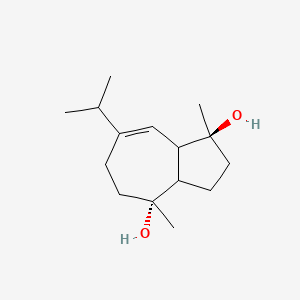
![2-[5-hydroxy-6-(hydroxymethyl)-2-[[(6R,9S,13R)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10789123.png)
![[4-[[5-Fluoro-4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]-2-pyrimidinyl]amino]phenyl][(3S)-3-(methylamino)-1-pyrrolidinyl]-methanone](/img/structure/B10789124.png)
![(1S,2S,3S,6S,8S,9S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one](/img/structure/B10789144.png)
